1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one
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Overview
Description
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzazepine core and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, specific ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts
Mechanism of Action
The mechanism of action of 1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one stands out due to its unique combination of a benzazepine core and a dioxaborolane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-10-14-12(11-13)7-6-8-15(20)19(14)5/h9-11H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRWTVKJSJBEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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